molecular formula C9H10Br2 B3058154 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene CAS No. 88111-73-3

1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene

Cat. No.: B3058154
CAS No.: 88111-73-3
M. Wt: 277.98 g/mol
InChI Key: PHBVEMLXEKZNSV-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, featuring two bromine atoms and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 2,5-dimethylbenzene (p-xylene). The typical synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and bromomethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and sulfur trioxide (SO3) for sulfonation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with functional groups like hydroxyl or amino groups.

    Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.

    Oxidation: Carboxylic acids or aldehydes.

Comparison with Similar Compounds

1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVEMLXEKZNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519396
Record name 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88111-73-3
Record name 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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